molecular formula C11H11Cl2NO2 B1531477 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340551-40-7

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1531477
CAS RN: 1340551-40-7
M. Wt: 260.11 g/mol
InChI Key: LKWFDQPXWDPLHT-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.11 g/mol. It is a derivative of azetidine, a four-membered heterocyclic compound containing one nitrogen atom .


Synthesis Analysis

The synthesis of azetidines, including derivatives like 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, has been a subject of research. One method involves the aza-Michael addition of NH-heterocycles . Another approach involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .


Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid can be inferred from its molecular formula, C11H11Cl2NO2. It contains an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom .


Chemical Reactions Analysis

Azetidines, including 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, can participate in various chemical reactions. For instance, they can undergo aza-Michael addition reactions with NH-heterocycles . They can also participate in aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component .

Scientific Research Applications

Chemical Synthesis and Modifications

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a compound that shares structural characteristics with azetidine derivatives, which have been explored in various chemical synthesis and modification contexts. Research on azetidines has shown their utility in generating novel compounds through reactions with nucleophiles, demonstrating their versatility in synthetic chemistry. For instance, azetidines can undergo reactions with thiols, alcohols, and amines to yield aziridines and aminoacrylates, highlighting their potential in creating diverse molecular architectures (Alves et al., 1999).

Biological Applications

In the realm of biology, azetidine-2-carboxylic acid derivatives, similar to the compound , have been studied for their biological activities. These derivatives have been found in nature and have shown significant biological effects, such as inhibiting protein synthesis and altering enzyme activity due to their incorporation into proteins in place of proline. This activity suggests potential research applications in understanding protein synthesis mechanisms and designing inhibitors (Fowden, 1963).

Material Science and Polymers

Azetidine-containing compounds have also found applications in material science, particularly in the development of self-curable polyurethane dispersions. These compounds can undergo ring-opening reactions to form polymeric networks, offering a novel approach to creating durable and stable polymeric materials. Such advancements underscore the potential of azetidine derivatives in the development of new materials with unique properties and applications (Wang et al., 2006).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFDQPXWDPLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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